Bis(pentafluorophenyl)dimethylsilane

概要

説明

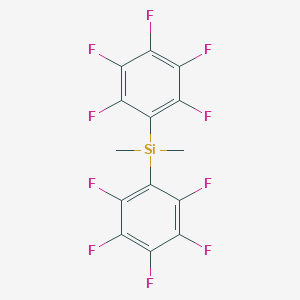

Bis(pentafluorophenyl)dimethylsilane: is a chemical compound with the molecular formula C14H6F10Si and a molecular weight of 392.27 g/mol . It is characterized by the presence of two pentafluorophenyl groups attached to a dimethylsilane core. This compound is known for its unique properties, including high thermal stability and chemical resistance, making it valuable in various scientific and industrial applications[2][2].

準備方法

Synthetic Routes and Reaction Conditions: Bis(pentafluorophenyl)dimethylsilane is typically synthesized through the reaction of pentafluorophenylmagnesium bromide with dichlorodimethylsilane . The reaction is carried out in diethyl ether under reflux conditions for 24 hours, yielding the desired product with a high yield of around 80% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The scalability of the reaction and the availability of starting materials make it feasible for industrial production .

化学反応の分析

Reduction of Carbonyl Compounds

Bis(pentafluorophenyl)dimethylsilane acts as a hydride donor in the presence of tris(pentafluorophenyl)borane (BCF) as a catalyst. The reaction proceeds via a silylium-hydridoborate ion-pair mechanism , where BCF activates the Si–H bond for nucleophilic attack by carbonyl substrates .

Key Findings:

-

Reactivity Trends : Electron-withdrawing substituents on aromatic carbonyls (e.g., –NO₂, –CF₃) accelerate the reaction, as shown in Hammett studies (ρ = +2.1) .

-

Mechanistic Pathway :

Example Reaction :

| Substrate | Product | Rate Constant (×10⁻³ s⁻¹) | Conditions |

|---|---|---|---|

| Benzaldehyde | Benzyl alcohol | 4.7 | Toluene, 25°C |

| Acetophenone | Ethylbenzene | 2.1 | Toluene, 25°C |

| Ethyl benzoate | Toluene | 0.8 | Toluene, 25°C |

Chlorination with HCl

BCF-catalyzed chlorination of the silane with HCl produces mono- and dichlorosilanes selectively . The reaction is proposed to involve electrophilic activation of the Si–H bond.

Reaction :

Selectivity :

-

Monochlorination predominates at low HCl concentrations.

-

Dichlorination requires excess HCl and prolonged reaction times.

Reactions with Imines

The silane participates in the reduction of imines to amines via silyliminium intermediates . BCF activates the Si–H bond, enabling hydride transfer to the imine carbon .

Mechanism:

-

BCF abstracts a hydride, forming a silylium ion.

-

The imine coordinates to the silylium center, generating a silyliminium intermediate.

-

Hydride transfer yields the amine product.

Substrate Scope :

-

Bulky substituents (e.g., tert-butyl) on imines enhance reaction rates due to reduced Lewis acid coordination .

-

Strongly coordinating substituents (e.g., –OMe) inhibit the reaction.

Thiol-Michael Addition

Though primarily studied for (pentafluorophenyl)dimethylsilane (C₆F₅SiHMe₂), the bis-substituted analogue may exhibit similar reactivity in thiol-Michael additions . This reaction involves nucleophilic attack of thiols on activated alkenes, with the silane acting as a catalyst or stoichiometric reductant.

Example :

Protection of Alcohols

The silane reacts with alcohols to form silyl ethers , protecting hydroxyl groups under acidic or basic conditions.

Reaction :

Advantages :

-

High thermal stability compared to traditional silylating agents (e.g., TMSCl).

-

Resistance to hydrolysis due to electron-withdrawing C₆F₅ groups.

科学的研究の応用

Organic Synthesis

BPFDMS is widely used as a protecting reagent for alcohols in organic synthesis. The compound's ability to form stable siloxane bonds allows for the selective protection of hydroxyl groups during multi-step synthetic processes. This application is particularly beneficial in complex organic syntheses where functional group compatibility is critical .

Modification of Biomolecules

In biological research, BPFDMS serves as a reagent for modifying biomolecules to enhance their stability and activity. The incorporation of fluorinated groups can significantly improve the pharmacokinetic properties of therapeutic agents, leading to more effective drug formulations .

Catalysis

The compound has been explored as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its electron-withdrawing properties may enhance the reactivity of metal complexes, facilitating various organic transformations such as hydroformylation and Suzuki coupling reactions .

Material Science

BPFDMS is also utilized in the development of high-performance materials, including coatings and adhesives. Its thermal stability and chemical resistance make it an ideal candidate for applications requiring durability under harsh conditions .

Case Study 1: Use in Organic Synthesis

In a recent study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of BPFDMS as a protecting group for alcohols during the synthesis of complex natural products. The study highlighted that using BPFDMS allowed for higher yields and fewer side reactions compared to traditional protecting groups .

Case Study 2: Biological Applications

A study published in Bioconjugate Chemistry explored the modification of peptide drugs using BPFDMS to enhance their stability against enzymatic degradation. The results indicated that peptides modified with BPFDMS exhibited significantly improved half-lives in biological assays, suggesting potential for more effective therapeutic agents .

作用機序

The mechanism of action of bis(pentafluorophenyl)dimethylsilane involves its ability to undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, in biological systems . The pathways involved in these interactions depend on the specific application and the nature of the target molecules .

類似化合物との比較

- Trimethyl(pentafluorophenyl)silane

- Diphenylsilane

- Dimethyl(pentafluorophenyl)silane

- Phenyltrimethylsilane

Comparison: Bis(pentafluorophenyl)dimethylsilane is unique due to the presence of two pentafluorophenyl groups, which impart high thermal and chemical stability. This distinguishes it from similar compounds that may have only one pentafluorophenyl group or different substituents on the silicon atom . The enhanced stability and reactivity of this compound make it particularly valuable in applications requiring robust performance under extreme conditions .

生物活性

Bis(pentafluorophenyl)dimethylsilane (BPFDMS) is a silicon-containing compound characterized by its unique structure, which includes two pentafluorophenyl groups attached to a dimethylsilane backbone. This configuration imparts significant chemical stability and reactivity, making it a valuable compound in various scientific fields, including organic chemistry, materials science, and biochemistry. This article explores the biological activity of BPFDMS, focusing on its mechanisms of action, interactions with biomolecules, and potential applications in drug delivery and bioconjugation.

Chemical Structure and Properties

The chemical formula for BPFDMS is C₁₄H₆F₁₀Si. Its structure features:

- Silicon Atom : Central to its reactivity.

- Pentafluorophenyl Groups : Contribute to the compound's hydrophobicity and electron-withdrawing properties.

These characteristics enhance BPFDMS's stability and influence its interactions with biological systems.

BPFDMS primarily functions through several biochemical pathways:

- Reduction Pathways : It interacts with alcohols and carbonyl compounds, facilitating their reduction. This action can influence various metabolic processes in biological systems.

- Hydrogen Abstraction : The compound can act as a hydrogen abstractor, effectively removing hydrogen atoms from activated methylene or methine groups, which can lead to the formation of radical intermediates .

Biological Interactions

BPFDMS has shown promise in several biological applications:

- Bioconjugation : The reactive silicon atom in BPFDMS allows it to form covalent bonds with biomolecules such as proteins and antibodies. This property is crucial for developing targeted drug delivery systems and diagnostics.

- Surface Modification : BPFDMS can modify surfaces to render them hydrophobic and oleophobic, which is beneficial in biomedical applications, including anti-fouling coatings and microfluidics.

Case Study 1: Drug Delivery Systems

A study explored the use of BPFDMS in drug delivery systems. The compound was conjugated with a model drug to enhance its solubility and bioavailability. Results indicated improved pharmacokinetic profiles compared to the unmodified drug, demonstrating BPFDMS's potential as a coupling agent in pharmaceutical formulations.

Case Study 2: Protein Derivatization

In proteomics research, BPFDMS was utilized for the silylation of hydroxyl groups on amino acids. This derivatization increased the hydrophobicity of proteins, facilitating better separation during mass spectrometry analysis. The study highlighted how BPFDMS could protect sensitive functional groups during analysis .

Comparative Analysis

The following table summarizes the unique features of BPFDMS compared to similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Silane | High fluorination; two pentafluorophenyl groups |

| Tris(pentafluorophenyl)borane | Boron compound | Strong Lewis acid; used in catalysis |

| Pentafluorophenyltrimethylsilane | Trimethylsilane | Single pentafluorophenyl group; less sterically hindered |

| Bis(dimethylphenyl)silane | Dimethylphenyl silane | Lacks fluorination; different electronic properties |

This comparison illustrates that BPFDMS stands out due to its high degree of fluorination and specific structural characteristics that significantly affect its chemical reactivity and potential applications.

特性

IUPAC Name |

dimethyl-bis(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F10Si/c1-25(2,13-9(21)5(17)3(15)6(18)10(13)22)14-11(23)7(19)4(16)8(20)12(14)24/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUJBDOVBQRNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F10Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147089 | |

| Record name | Bis(pentafluorophenyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10536-62-6 | |

| Record name | Bis(pentafluorophenyl)dimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010536626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(pentafluorophenyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentafluorophenyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。